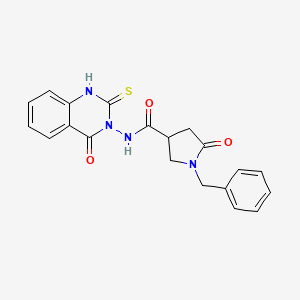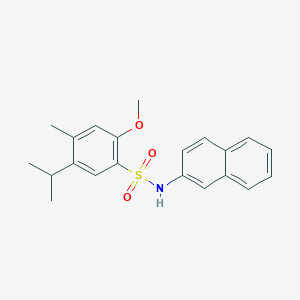![molecular formula C23H22N2O3 B6477024 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione CAS No. 2640963-88-6](/img/structure/B6477024.png)
1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione (hereafter referred to as “PPD”) is an organic compound with a variety of uses in the scientific research field. It is a heterocyclic compound, meaning that it contains a ring structure of both carbon and nitrogen atoms, and it is known for its ability to act as a chiral auxillary and a chiral catalyst in organic synthesis. PPD is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
PPD has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of enzyme inhibition and the development of new drugs. In addition, it has been used in the synthesis of chiral compounds, which are compounds with a specific arrangement of atoms that can have different properties from the same compound with a different arrangement of atoms.
作用机制
The mechanism of action of PPD is not well understood. However, it is believed that it acts as a chiral auxillary and a chiral catalyst in organic synthesis. It is thought to act as a catalyst by promoting the formation of a new bond between two molecules, and as a chiral auxillary by promoting the formation of a specific arrangement of atoms in the newly formed molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of PPD are not well understood. However, it is believed that it is not toxic and does not have any adverse effects on humans or animals.
实验室实验的优点和局限性
The advantages of using PPD in lab experiments include its ability to act as a chiral auxillary and a chiral catalyst in organic synthesis, its low toxicity, and its low cost. The limitations of using PPD in lab experiments include its lack of specificity, its potential to form unwanted side products, and its slow reaction rate.
未来方向
The potential future directions of research involving PPD include the development of new drugs, the study of enzyme inhibition, and the synthesis of chiral compounds. Other potential directions of research include the use of PPD in the synthesis of biodegradable plastics, the use of PPD in the synthesis of organic compounds with novel properties, and the use of PPD in the synthesis of organic compounds with specific applications in agriculture, medicine, or other fields.
合成方法
PPD can be synthesized in a laboratory by a variety of methods. One method involves the condensation of an aryl ketone and a pyrrolidine compound. This reaction is typically carried out in a solvent such as dichloromethane, and requires the presence of a base such as sodium hydroxide or potassium carbonate. Another method involves the condensation of an aryl aldehyde and a pyrrolidine compound, using a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a solvent such as dichloromethane or acetonitrile.
属性
IUPAC Name |
1-[4-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-20-10-11-21(27)25(20)19-8-6-17(7-9-19)22(28)24-14-23(15-24)12-18(13-23)16-4-2-1-3-5-16/h1-9,18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWYDWBHCBBSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6476943.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B6476962.png)
![2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476966.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6476967.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3,4-difluorophenyl)ethanediamide](/img/structure/B6476971.png)
![N-[(4-methoxyphenyl)methyl]-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B6476976.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B6476984.png)
![2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477001.png)
![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6477008.png)
![2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477034.png)
![N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6477042.png)
![3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477046.png)


